3-Amino-5-sulfobenzoic acid

Vue d'ensemble

Description

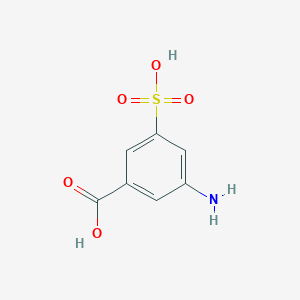

3-Amino-5-sulfobenzoic acid is an organic compound with the molecular formula C7H7NO5S It is a derivative of benzoic acid, characterized by the presence of an amino group at the third position and a sulfonic acid group at the fifth position on the benzene ring

Mécanisme D'action

Target of Action

3-Amino-5-sulfobenzoic acid, also known as aminosalicylic acid, primarily targets Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . It inhibits the onset of bacterial resistance to other anti-tuberculosis drugs such as streptomycin and isoniazid .

Mode of Action

The compound exhibits its bacteriostatic action against Mycobacterium tuberculosis through two mechanisms . Firstly, it inhibits folic acid synthesis . The binding of para-aminobenzoic acid to pteridine synthetase is the first step in folic acid synthesis. Aminosalicylic acid binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Biochemical Pathways

The compound affects the aminoshikimate pathway , which leads to the formation of 3-amino-5-hydroxybenzoic acid (AHBA), a precursor of ansamycin and other antibiotics . In this biosynthesis, genes for kanosamine formation have been recruited from other genomes to provide a nitrogenous precursor .

Result of Action

The primary result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis , thereby helping to control the spread and severity of tuberculosis . By inhibiting folic acid synthesis, the compound prevents the bacteria from multiplying .

Analyse Biochimique

Biochemical Properties

It is known that amino acids play a crucial role in biochemical reactions, acting as building blocks of proteins and serving as substrates for biosynthetic reactions

Cellular Effects

Alterations in amino acid metabolism have been linked to various pathological conditions, including metabolic diseases, cardiovascular diseases, immune diseases, and cancer

Molecular Mechanism

It is known that amino acids can influence gene expression, enzyme activation or inhibition, and binding interactions with biomolecules

Temporal Effects in Laboratory Settings

It is known that amino acids can have long-term effects on cellular function

Dosage Effects in Animal Models

It is known that amino acids can have dosage-dependent effects in animal models

Metabolic Pathways

It is known that amino acids are involved in various metabolic pathways, interacting with enzymes and cofactors and influencing metabolic flux and metabolite levels

Transport and Distribution

It is known that amino acids can interact with transporters and binding proteins and can influence their localization or accumulation

Subcellular Localization

It is known that the subcellular localization of proteins, which are made up of amino acids, can be influenced by targeting signals and post-translational modifications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-sulfobenzoic acid typically involves the sulfonation of 3-aminobenzoic acid. One common method includes the reaction of 3-aminobenzoic acid with fuming sulfuric acid, which introduces the sulfonic acid group at the desired position. The reaction is usually carried out under controlled temperature conditions to ensure the selective sulfonation of the aromatic ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-5-sulfobenzoic acid undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The amino group activates the benzene ring towards electrophilic substitution reactions, allowing for further functionalization.

Nucleophilic Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfonic acid derivatives or reduction to yield amine derivatives.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used under acidic conditions.

Nucleophilic Substitution: Reagents like amines and alcohols can react with the sulfonic acid group under basic conditions.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are employed under controlled conditions.

Major Products:

Electrophilic Aromatic Substitution: Halogenated and nitrated derivatives of this compound.

Nucleophilic Substitution: Sulfonamide and sulfonate ester derivatives.

Oxidation and Reduction: Sulfonic acid and amine derivatives.

Applications De Recherche Scientifique

3-Amino-5-sulfobenzoic acid finds applications in various scientific research fields, including:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is employed in the study of enzyme inhibition and as a probe for investigating biochemical pathways.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparaison Avec Des Composés Similaires

- 2-Amino-5-sulfobenzoic acid

- 4-Amino-3-sulfobenzoic acid

- 5-Amino-2-hydroxybenzoic acid

Comparison: 3-Amino-5-sulfobenzoic acid is unique due to the specific positioning of the amino and sulfonic acid groups on the benzene ring. This arrangement imparts distinct chemical reactivity and biological activity compared to its isomers. For instance, the position of the amino group can influence the compound’s ability to participate in hydrogen bonding and its overall electronic properties, making it a valuable compound for targeted applications in research and industry.

Activité Biologique

3-Amino-5-sulfobenzoic acid (CAS Number: 3717225) is a sulfonated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 233.2 g/mol. The compound features an amino group and a sulfonic acid group, which are significant for its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇N₁O₅S |

| Molecular Weight | 233.2 g/mol |

| Solubility | Less than 1 mg/mL in water at 66°F |

| Appearance | Brown powder |

Anti-inflammatory Effects

The presence of the amino group in the structure of this compound may confer anti-inflammatory properties. Similar sulfonated compounds have been reported to inhibit inflammatory pathways, although direct evidence for this specific compound remains to be established .

Role in Analytical Chemistry

This compound is utilized in analytical chemistry, particularly in the spectrofluorimetric determination of metals such as aluminum. This application highlights its importance beyond biological activity, showcasing its utility in environmental monitoring and quality control processes.

1. Antimicrobial Activity Assessment

A study investigated the antimicrobial efficacy of various sulfobenzoic acid derivatives against common pathogens. The results showed that derivatives with similar structural features to this compound exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus , indicating potential for further exploration of this compound in antimicrobial applications .

2. In Vitro Anti-inflammatory Studies

In vitro assays were conducted to assess the anti-inflammatory effects of related compounds. The results indicated that certain sulfobenzoic acids could reduce the production of pro-inflammatory cytokines in human cell lines, suggesting that this compound may possess similar properties worth investigating .

Research Findings

Recent findings have highlighted several aspects of the biological activity of this compound:

- Toxicity : Preliminary toxicity assessments suggest that while the compound exhibits low acute toxicity, further studies are needed to evaluate chronic exposure effects .

- Reactivity : The unique positioning of functional groups contributes to its reactivity, making it a candidate for further chemical modifications aimed at enhancing its biological activity .

Propriétés

IUPAC Name |

3-amino-5-sulfobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S/c8-5-1-4(7(9)10)2-6(3-5)14(11,12)13/h1-3H,8H2,(H,9,10)(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIWQQOVIPGGPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)S(=O)(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310841 | |

| Record name | 3-Amino-5-sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5855-79-8 | |

| Record name | 3-Amino-5-sulfobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5855-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.